molecular formula C6H11F2NO B15322091 1-Cyclopropyl-2-(difluoromethoxy)ethan-1-amine

1-Cyclopropyl-2-(difluoromethoxy)ethan-1-amine

Cat. No.: B15322091
M. Wt: 151.15 g/mol
InChI Key: AXDKIDRRUBWBOX-UHFFFAOYSA-N
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Description

. This compound is characterized by its unique molecular structure, which includes a cyclopropyl group and a difluoromethoxy group attached to an ethanamine backbone.

Preparation Methods

The synthesis of 1-Cyclopropyl-2-(difluoromethoxy)ethan-1-amine involves several steps, typically starting with the preparation of the cyclopropyl and difluoromethoxy precursors. One common synthetic route involves the reaction of cyclopropylamine with difluoromethyl ether under controlled conditions to form the desired product . Industrial production methods often employ advanced techniques such as continuous flow chemistry to enhance yield and purity while minimizing reaction time and waste.

Chemical Reactions Analysis

1-Cyclopropyl-2-(difluoromethoxy)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the difluoromethoxy group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions include various substituted amines and oxides, which can be further utilized in different applications.

Scientific Research Applications

1-Cyclopropyl-2-(difluoromethoxy)ethan-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activity, including its interactions with enzymes and receptors, which could lead to the development of new therapeutic agents.

    Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases, including neurological disorders and infectious diseases.

    Industry: It is used in the production of specialty chemicals and materials, where its unique properties can enhance product performance.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-2-(difluoromethoxy)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethoxy group is known to enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The cyclopropyl group contributes to the compound’s stability and resistance to metabolic degradation, making it a promising candidate for drug development .

Comparison with Similar Compounds

1-Cyclopropyl-2-(difluoromethoxy)ethan-1-amine can be compared with other similar compounds, such as:

    1-Cyclopropyl-2-(trifluoromethoxy)ethan-1-amine: This compound has a trifluoromethoxy group instead of a difluoromethoxy group, which can lead to differences in reactivity and biological activity.

    1-Cyclopropyl-2-(methoxy)ethan-1-amine: The absence of fluorine atoms in this compound results in different chemical and physical properties, affecting its applications and effectiveness.

The uniqueness of this compound lies in its combination of the cyclopropyl and difluoromethoxy groups, which confer distinct advantages in terms of stability, reactivity, and biological activity.

Properties

Molecular Formula

C6H11F2NO

Molecular Weight

151.15 g/mol

IUPAC Name

1-cyclopropyl-2-(difluoromethoxy)ethanamine

InChI

InChI=1S/C6H11F2NO/c7-6(8)10-3-5(9)4-1-2-4/h4-6H,1-3,9H2

InChI Key

AXDKIDRRUBWBOX-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(COC(F)F)N

Origin of Product

United States

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